molecular formula C10H20N2O B1309787 2-Piperidin-1-ylmethyl-morpholine CAS No. 122894-67-1

2-Piperidin-1-ylmethyl-morpholine

Cat. No.: B1309787
CAS No.: 122894-67-1
M. Wt: 184.28 g/mol
InChI Key: AZDXOXWFGNQSPC-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylmethyl-morpholine is a heterocyclic organic compound with the molecular formula C10H20N2O. It consists of a morpholine ring and a piperidine ring connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-ylmethyl-morpholine typically involves the reaction of morpholine with piperidine in the presence of a suitable base and a methylene donor. One common method is the reductive amination of morpholine with piperidine using formaldehyde as the methylene donor and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-ylmethyl-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-Piperidin-1-ylmethyl-morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylmethyl-morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidin-1-ylmethyl-morpholine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-5-12(6-3-1)9-10-8-11-4-7-13-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDXOXWFGNQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424568
Record name 2-Piperidin-1-ylmethyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-67-1
Record name 2-(1-Piperidinylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122894-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidin-1-ylmethyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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